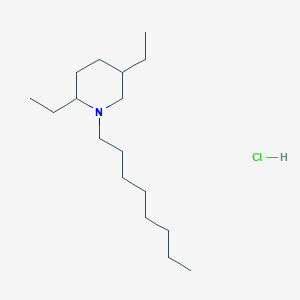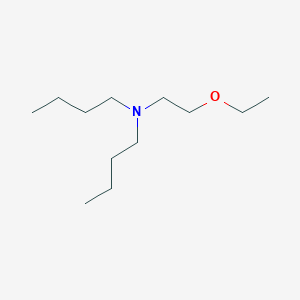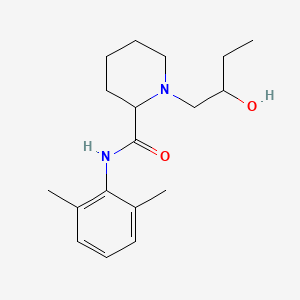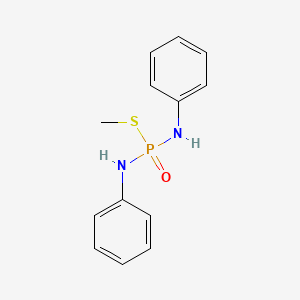![molecular formula C23H30N2O6 B14489540 N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide CAS No. 64150-15-8](/img/structure/B14489540.png)
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide typically involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with a suitable acylating agent. One common method involves the use of (±)-flurbiprofen as a reactant, which is combined with 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine in a one-step reaction . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated amides.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Similar structure but with a hexanediamide backbone.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains a similar phenethyl group but with an acetamide backbone.
Uniqueness
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is unique due to its specific propanediamide backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64150-15-8 |
|---|---|
Fórmula molecular |
C23H30N2O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide |
InChI |
InChI=1S/C23H30N2O6/c1-28-18-7-5-16(13-20(18)30-3)9-11-24-22(26)15-23(27)25-12-10-17-6-8-19(29-2)21(14-17)31-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,26)(H,25,27) |
Clave InChI |
HCBFYBPODNRZLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)




![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)



![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

